molecular formula C7H3ClFNO B1613595 3-Chloro-4-fluorobenzo[d]isoxazole CAS No. 247092-09-7

3-Chloro-4-fluorobenzo[d]isoxazole

Cat. No.: B1613595
CAS No.: 247092-09-7
M. Wt: 171.55 g/mol
InChI Key: OVWJVIDSGXOFSH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzo[d]isoxazole is a heterocyclic organic compound. It has a molecular formula of C7H3ClFNO and a molecular weight of 171.56 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid .

Scientific Research Applications

Transformation Mechanisms

One study investigated the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols as analogs to understand the mechanism. The research highlighted the role of specific fluorinated analogs in the transformation process, suggesting potential pathways and intermediates in environmental degradation and synthetic applications (Genthner, Townsend, & Chapman, 1989).

Degradation Pathways

Another study focused on the degradation of fluorobenzoic acid by Pseudomonas sp. B13, elucidating a catabolic pathway based on key metabolites. This research provides insight into microbial degradation processes and the potential environmental fate of chloro-fluoro aromatic compounds (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Synthetic Applications

Research on the synthesis and characterization of novel isoxazole derivatives, including those derived from substituted chalcones and chloro-fluorobenzene formaldehyde oxime, highlights the potential of 3-Chloro-4-fluorobenzo[d]isoxazole in generating new compounds with potential biological activity. These compounds were evaluated for their antifungal activity, demonstrating the relevance of such chemical structures in pharmaceutical and agrochemical research (Jin et al., 2016).

Bioactivity and Structural Analysis

The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups were explored in another study, which synthesized a series of α-amino fluorobenzyl-phosphonates. These compounds exhibited moderate anticancer activity, showcasing the therapeutic potential of fluorinated isoxazole derivatives (Song et al., 2005).

Safety and Hazards

The safety information for 3-Chloro-4-fluorobenzo[d]isoxazole includes hazard statements H302, H315, H319, H335, and precautionary statements P261 . It is recommended to be stored in a refrigerator .

Properties

IUPAC Name

3-chloro-4-fluoro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWJVIDSGXOFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626127
Record name 3-Chloro-4-fluoro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247092-09-7
Record name 3-Chloro-4-fluoro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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